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Compound of Interest

Compound Name: 2-Methyl-1,2,3-propanetriol

Cat. No.: B1582272

In the landscape of chemical synthesis and materials science, polyfunctional molecules serve
as foundational pillars for innovation. 2-Methyl-1,2,3-propanetriol (CAS No. 25245-58-3), also
known as 2-Methyl-Glycerol, emerges as a structurally unique analog of glycerol, offering a
distinct profile of reactivity and steric properties.[1] While glycerol (propane-1,2,3-triol) is a
ubiquitous building block, the introduction of a methyl group at the central carbon atom to
create a tertiary alcohol moiety fundamentally alters the molecule's characteristics. This
substitution replaces the secondary hydroxyl group of glycerol with a more sterically hindered
tertiary alcohol, a feature that has significant implications for its use in drug development,
polymer science, and organic synthesis.

This guide provides an in-depth exploration of the chemical properties of 2-Methyl-1,2,3-
propanetriol, moving beyond basic data to offer insights into its synthesis, analytical
characterization, reactivity, and potential applications. The content herein is curated for
researchers, chemists, and drug development professionals who require a comprehensive
understanding of this versatile molecule.

Section 1: Core Physicochemical Properties

The intrinsic properties of a molecule dictate its behavior in both chemical reactions and
physical formulations. 2-Methyl-1,2,3-propanetriol is a polyol (a polyhydric alcohol) whose
physical state at room temperature is a solid, necessitating specific handling and storage
conditions to maintain its stability. Its key physicochemical properties are summarized below.
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Property Value Source(s)

CAS Number 25245-58-3 [1112]

Molecular Formula C4aH1003 [1]

Molecular Weight 106.12 g/mol [1]

Synonyms 2-MethyI-GcheroI, 1,2,3- 1]
Trihydroxy-2-methylpropane

Appearance Solid

Boiling Point 115°C [1112]

Density 1.217 g/cm3 [11[2]

Flash Point 145.8 °C [1]

Inferred to be miscible with
- water and polar organic
Solubility _ [31[4]
solvents like ethanol,

analogous to glycerol.

Recommended at -15°C to
-20°C in a well-sealed [1][2]

container.

Storage Temperature

Rationale: The high boiling point and density relative to its low molecular weight are attributable
to extensive intermolecular hydrogen bonding enabled by the three hydroxyl groups. Its
structural similarity to glycerol, a highly hygroscopic and water-miscible compound, strongly
suggests similar solubility behavior.[3] The solid physical form at ambient temperature, unlike
glycerol, is likely due to more efficient crystal packing facilitated by its molecular symmetry.

Section 2: Synthesis and Manufacturing

While 2-Methyl-1,2,3-propanetriol is available commercially from specialty suppliers,
understanding its synthesis is crucial for custom applications and process development. A
direct, published synthesis protocol is not readily available in the literature. However, a
plausible and efficient synthetic route can be designed based on well-established
organometallic and epoxide chemistry.
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A logical approach involves the Grignard reaction of methylmagnesium bromide with
dihydroxyacetone. This method leverages readily available starting materials to construct the

target molecule's carbon skeleton and introduce the key functional groups in a single, high-
yielding step.

Proposed Synthesis Pathway: Grignhard Addition to
Dihydroxyacetone

Step 1: Grignard Reagent Formation

( ) ( ) ________________ -
Methyl Bromide (CHsBr) Magnesium (Mg) \: Anhydrous Diethyl Ether /\/

) Step 2: Nucleophilic Addition
i

4'?%&( Methylmagnesium Bromide (CHsMgBr) ) Dihydroxyacetone

Attacks carbonyl carpon 0" V

(Magnesium Alkoxide Intermediate) (Aqueous Acid (e.g., dil. HCI))

v

Protonated ﬁx

Step 3: Acidic Workup (Protonation)

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Methyl-1,2,3-propanetriol via Grignard reaction.

Detailed Experimental Protocol (Hypothetical)

e Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen
atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of
methyl bromide in diethyl ether is added dropwise. The reaction is initiated (e.g., with a heat
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gun or iodine crystal) and maintained at a gentle reflux until all the magnesium has been
consumed. The resulting grey solution is the Grignard reagent, methylmagnesium bromide.

o Expertise Note: The absolute exclusion of water is critical. Any moisture will quench the
Grignard reagent, drastically reducing the yield. All glassware must be oven- or flame-
dried, and anhydrous solvents are mandatory.

¢ Nucleophilic Addition: The Grignard solution is cooled in an ice bath. A solution of
dihydroxyacetone, dissolved in anhydrous tetrahydrofuran (THF) for better solubility, is
added dropwise to the stirred Grignard reagent. The addition is controlled to maintain a
temperature below 10°C. After the addition is complete, the reaction mixture is allowed to
warm to room temperature and stirred for several hours to ensure complete reaction.

o Expertise Note: Dihydroxyacetone is often a dimer which should be cracked to the
monomer by gentle heating before use. The slow, cold addition minimizes side reactions,
such as enolization of the ketone.

e Workup and Purification: The reaction is quenched by slowly pouring the mixture over a
slurry of crushed ice and saturated aqueous ammonium chloride or a dilute strong acid like
HCI. This protonates the intermediate magnesium alkoxide and dissolves the magnesium
salts. The organic layer is separated, and the aqueous layer is extracted multiple times with
ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous
sodium sulfate, filtered, and the solvent is removed under reduced pressure.

» Final Purification: The resulting crude solid is purified by recrystallization from a suitable
solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to
yield pure 2-Methyl-1,2,3-propanetriol.

o Trustworthiness: This protocol is self-validating. The purity of the final product can be
confirmed using the analytical methods described in the next section (NMR, MS), and its
melting point can be compared to literature values.

Section 3: Analytical Characterization and Quality
Control
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Confirming the identity and purity of 2-Methyl-1,2,3-propanetriol is paramount for any
research or development application. A combination of spectroscopic techniques provides a
definitive structural fingerprint. While a dedicated public spectral database for this specific
compound is sparse, we can accurately predict the expected spectroscopic data based on its
structure and data from analogous molecules like glycerol and other methylated polyols.[5][6]

Predicted Spectroscopic Data
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Technique Expected Observations Rationale
The methyl group is a singlet
as it has no adjacent protons.
The two methylene groups are
0 ~1.2 ppm (s, 3H): Methyl ) ] ]
chemically equivalent but their
protons (CHs). 6 ~3.5-3.7 ppm ) )
protons may be diastereotopic,
1H NMR (m, 4H): Methylene protons (- ] )
leading to a complex multiplet.
CH20H). & ~2.5-4.0 ppm (br s, )
Hydroxyl proton signals are
3H): Hydroxyl protons (-OH). ) _
typically broad and their
chemical shift is concentration
and solvent dependent.[5]
Four unigue carbon
environments should produce
~20-25 ppm: Methyl carbon four distinct signals. The
(CHs). ~65-70 ppm: Methylene  carbons bonded to
13C NMR carbons (-CH20H). ~70-75 electronegative oxygen atoms
ppm: Quaternary carbon (C- are deshielded and appear
OH). downfield. The quaternary
carbon will be distinct from the
methylene carbons.[5][6]
These are characteristic
~3300 cm~t (broad): O-H absorption bands for
stretch (hydrogen-bonded). polyhydric alcohols. The
FT-IR ~2950 cm~1 (sharp): C-H broadness of the O-H band is

alkane stretch. ~1050 cm—1

(strong): C-O alcohol stretch.

a definitive indicator of strong
intermolecular hydrogen
bonding.[7][8]

Mass Spec (El)

m/z = 106 (M*): Molecular ion
(may be weak or absent). m/z
= 88 (M-18): Loss of water
(H20). m/z =75 (M-31): Loss
of a hydroxymethyl radical
(*CH20H). m/z = 57: Further

fragmentation.

Electron ionization often leads
to fragmentation in alcohols.
The loss of water is a classic
fragmentation pathway. Alpha-
cleavage (loss of *CH20H) is
also highly characteristic and
would lead to a stable oxonium
ion.[9][10]
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Analytical Validation Workflow

A robust quality control workflow is essential to validate the identity, purity, and consistency of
2-Methyl-1,2,3-propanetriol batches for use in sensitive applications like drug development.

Caption: A typical quality control workflow for validating a batch of 2-Methyl-1,2,3-
propanetriol.

Section 4: Reactivity and Chemical Behavior

The chemical behavior of 2-Methyl-1,2,3-propanetriol is dominated by its three hydroxyl
groups. However, the presence of two primary hydroxyls and one tertiary hydroxyl group
creates a reactivity differential that can be exploited for selective chemical transformations.

e Primary Hydroxyls (-CH20H): These are the most reactive sites for common alcohol
reactions due to lower steric hindrance. They readily undergo esterification, etherification,
and reaction with isocyanates.[11][12]

o Tertiary Hydroxyl (-C(CHs)OH): This group is significantly more sterically hindered and thus
less reactive than the primary hydroxyls.[12] This differential allows for selective reactions at
the primary positions while leaving the tertiary alcohol intact under carefully controlled
conditions. For example, reaction with one equivalent of a bulky acylating agent (like pivaloyl
chloride) would preferentially occur at the primary positions.

» Oxidation: The primary alcohols can be oxidized to aldehydes and further to carboxylic acids
using standard oxidizing agents.[10] In contrast, the tertiary alcohol is resistant to oxidation
under non-forcing conditions, as this would require breaking a carbon-carbon bond.[10] This
resistance is a key feature distinguishing it from glycerol, whose secondary alcohol is readily
oxidized to a ketone.
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Key Reactions of Hydroxyl Groups

2-Methyl-1,2,3-propanetriol

Esterification Williamson Ether Synthesis Urethane Formation
(R-COCI, Pyridine) (1. NaH, 2. R-Br) (R-NCO)
Di-ester Product Di-ether Product Di-urethane Linkage
(Primary OHs react first) (Primary OHs react first) (Primary OHs react first)
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Caption: Common reactions targeting the reactive primary hydroxyl groups of the molecule.

Section 5: Applications in Research and Drug
Development

The unique structural features of 2-Methyl-1,2,3-propanetriol make it a molecule of significant
interest for advanced applications, particularly where the properties of glycerol need to be
modified.

o Polymer and Materials Science: As a triol, it is an excellent monomer or cross-linking agent
for producing branched or cross-linked polymers like polyesters and polyurethanes.[1] The
tertiary alcohol and associated methyl group can impart increased thermal stability, altered
solubility, and greater hydrolytic resistance to the resulting polymer compared to glycerol-
based polymers, due to increased steric shielding around the polymer backbone.[11]

e Drug Development and Medicinal Chemistry:

o Scaffold and Building Block: It can serve as a chiral or achiral scaffold for synthesizing
complex molecules. The differential reactivity of its hydroxyl groups allows for sequential
functionalization, building molecular complexity in a controlled manner.
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o Modulation of Physicochemical Properties: In drug design, adding a methyl group can

significantly impact a molecule's properties by increasing lipophilicity, altering metabolic

stability, and influencing conformation.[13] Using 2-Methyl-1,2,3-propanetriol as a linker

or fragment in a drug candidate, instead of glycerol, could improve its pharmacokinetic

profile (e.g., membrane permeability, resistance to metabolic oxidation).

o Prodrugs and Solubilizers: The hydroxyl groups can be used to attach promoieties to

create prodrugs or to link to poorly soluble active pharmaceutical ingredients (APIs) to

enhance their aqueous solubility.

Section 6: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-Methyl-1,2,3-propanetriol is essential.

While its toxicological properties have not been fully investigated, the available data indicates it

should be handled with care.

Hazard Category

GHS Classification and
Statement

Recommended
Precautions

Acute Toxicity

Warning: H302 - Harmful if
swallowed.

Do not ingest. Wash hands
thoroughly after handling.

Skin Irritation

Warning: H315 - Causes skin
irritation.

Wear protective gloves (e.g.,
nitrile) and lab coat. Avoid

contact with skin.

Eye Irritation

Warning: H319 - Causes

serious eye irritation.

Wear safety glasses or

goggles.

Respiratory Irritation

Warning: H335 - May cause

respiratory irritation.

Use in a well-ventilated area or
a chemical fume hood. Avoid

inhaling dust or vapors.

o Storage: Store in a tightly sealed container in a cool, dry place, as recommended at -15°C to

-20°C.[1][2]

» Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and

safety glasses, should be worn at all times when handling this compound.
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Conclusion

2-Methyl-1,2,3-propanetriol is more than just a methylated version of glycerol; it is a
specialized chemical tool with a unique set of properties. Its trifunctionality, combined with the
steric and electronic effects of a tertiary alcohol center, provides chemists and material
scientists with a versatile platform for creating novel polymers, complex molecular
architectures, and potentially improved pharmaceutical agents. A thorough understanding of its
synthesis, analytical profile, and differential reactivity is the key to unlocking its full potential in
advanced scientific applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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